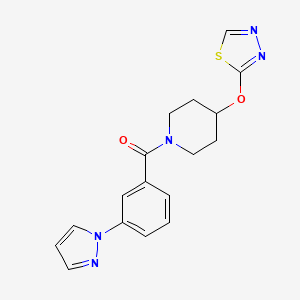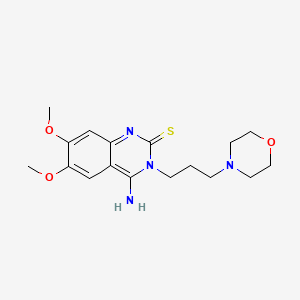
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione is a synthetic compound with potential applications in scientific research. It is a quinazoline derivative that has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.
科学的研究の応用
Antioxidant Activity and Reaction Pathways
Quinazoline derivatives have been studied for their antioxidant capacities. A review elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, indicating that some antioxidants can form coupling adducts with ABTS•+, whereas others undergo oxidation without coupling. This specificity and relevance of oxidation products require further elucidation, suggesting the complexity of reactions involved in determining antioxidant capacity (Ilyasov et al., 2020).
Medicinal Chemistry Applications
Quinazoline derivatives are highlighted for their diverse biological activities, including antibacterial and anticancer properties. The structural stability of the quinazolinone nucleus has inspired modifications to create new potential medicinal agents, with studies showing antibacterial activity against various pathogens. This underscores the ongoing exploration of quinazoline derivatives in drug discovery and the potential for overcoming antibiotic resistance (Tiwary et al., 2016).
Biological and Preclinical Importance
Research on N-sulfonylamino azinones, a related class, demonstrates significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. New generations of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia, indicating the therapeutic versatility of quinazoline derivatives (Elgemeie et al., 2019).
Optoelectronic Materials
Quinazoline derivatives have been researched for their applications in optoelectronic materials. The synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors have been published, showcasing the potential of these compounds in creating novel optoelectronic materials. Incorporation of quinazoline into π-extended conjugated systems is valuable for the development of materials for organic light-emitting diodes and other electronic devices (Lipunova et al., 2018).
Synthetic Chemistry Advances
The synthesis of quinazolines involves eco-friendly, atom-efficient, multi-component strategies. Recent advances in synthetic chemistry have focused on developing novel quinazolines and investigating their properties for potential applications, demonstrating the ongoing interest and innovative approaches in synthesizing these heterocyclic compounds (Faisal & Saeed, 2021).
特性
IUPAC Name |
4-amino-6,7-dimethoxy-3-(3-morpholin-4-ylpropyl)quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-22-14-10-12-13(11-15(14)23-2)19-17(25)21(16(12)18)5-3-4-20-6-8-24-9-7-20/h10-11H,3-9,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRCDBJNLBSMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-imino-6,7-dimethoxy-3-(3-morpholinopropyl)-3,4-dihydro-2(1H)-quinazolinethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2513374.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)

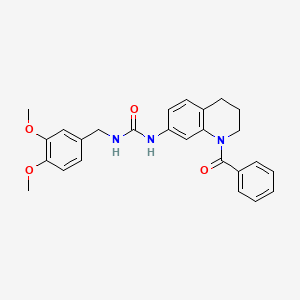
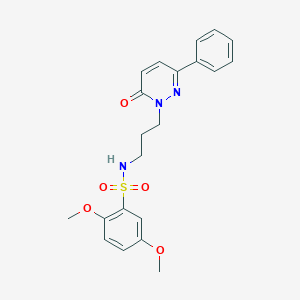
![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)
![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)
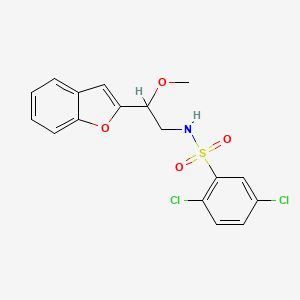
![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)
